3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of 3,6-disubstituted triazolo-thiadiazoles, characterized by a fused heterocyclic core (triazole and thiadiazole rings). The 3-position is substituted with a 1-methylpiperidinyl group, which introduces steric bulk and basicity, while the 6-position features a 3,4,5-trimethoxyphenyl group, known for enhancing lipophilicity and electronic interactions in bioactive molecules .
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S/c1-22-7-5-11(6-8-22)16-19-20-18-23(16)21-17(27-18)12-9-13(24-2)15(26-4)14(10-12)25-3/h9-11H,5-8H2,1-4H3 |
InChI Key |
GAVQRHBDSVYAAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolo-thiadiazole core, followed by the introduction of the piperidinyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations
The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at the 3- and 6-positions. Key analogs include:
Key Structural Insights
- Electron-Donating vs. Withdrawing Groups: Compounds with methoxy or amino groups (e.g., 11c, 14d) exhibit improved solubility and hydrogen-bonding capacity, whereas nitro or bromine substituents (e.g., 15a, 14d) may enhance target binding but increase molecular weight .
- Aromatic vs. Aliphatic Substituents : Piperidinyl (target compound) and pyridinyl (7d, 14d) groups introduce nitrogen atoms that may interact with biological targets via lone-pair electrons. Aliphatic chains (e.g., phenylethyl in ) improve lipid solubility .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antimicrobial Activity : Compounds with methoxy-substituted aryl groups (e.g., , target compound) show potent activity against plant pathogens and bacteria, attributed to enhanced membrane interaction .
- Antifungal Potential: Molecular docking studies (e.g., ) suggest triazolo-thiadiazoles inhibit lanosterol 14α-demethylase (CYP51), a key fungal enzyme. The target compound’s trimethoxyphenyl group may optimize binding to the enzyme’s hydrophobic pocket .
Physicochemical Data
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Piperidinyl and methoxy groups (target compound) balance solubility and membrane permeability better than purely aromatic substituents (e.g., ) .
- Planarity : The fused triazolo-thiadiazole core is inherently planar (bond deviation <0.022 Å), favoring π-π stacking with biological targets. Bulky substituents (e.g., piperidinyl) may reduce crystallinity but improve binding specificity .
- Electronic Effects : Methoxy groups donate electrons, stabilizing charge-transfer interactions, while nitro or bromine substituents (e.g., 14d, 15a) may disrupt electron density, reducing efficacy .
Biological Activity
The compound 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring and a triazolo-thiadiazole core. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolo-thiadiazole derivatives. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt pathway and the activation of caspases.
- Case Studies : A study demonstrated that derivatives similar to 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens.
- In Vitro Studies : Tests indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Triazolo-thiadiazoles are also recognized for their anti-inflammatory effects.
- Research Findings : In vivo studies have shown that these compounds can reduce inflammation markers in animal models of arthritis and colitis. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazoles.
- Key Modifications : Variations in substituents on the phenyl ring and modifications to the piperidine moiety can significantly alter potency and selectivity. For instance, increasing methoxy substitution enhances lipophilicity and bioavailability .
Pharmacokinetics
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
